molecular formula C20H13Cl2N3O B2989801 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] CAS No. 303984-75-0

1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]

Cat. No.: B2989801
CAS No.: 303984-75-0
M. Wt: 382.24
InChI Key: UAFYGCUYQXJDEM-CLCOLTQESA-N
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Description

“1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]” is a chemical compound. Its molecular formula is C14H9NO2 . It is also known by other names such as 1H-Indole-2,3-dione, 1-phenyl-; 1-Phenyl-indole-2,3-dione; 1-Phenylisatin; N-Phenylisatin .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The interaction energy values decreased with the increase of the equilibrium distance of the cation from the oxygen atoms of the carbonyl group or the geometric center of the phenyl ring .


Physical and Chemical Properties Analysis

The molecular weight of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]” is 223.2268 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Antiplatelet Activity

A series of indole-based aryl(aroyl)hydrazone analogs were synthesized, showcasing the utility of such compounds in medicinal chemistry. Notably, one derivative exhibited potent antiplatelet activity, comparable to indomethacin, highlighting the potential of these compounds in therapeutic applications. The study also confirmed the minimal cytotoxic effects on platelet cells, suggesting a favorable safety profile for these derivatives (Tehrani et al., 2015).

Fischer Indole Synthesis

A palladium-catalyzed method for preparing indoles, including those derived from N-aryl benzophenone hydrazones, was developed. This methodology facilitates the synthesis of a diverse set of indoles from simple precursors, showcasing the versatility of hydrazone derivatives in synthetic organic chemistry (Wagaw et al., 1999).

Antimicrobial Properties

Phenylazo indole dyes, synthesized from various indole derivatives, exhibited notable antimicrobial activity. This study underscores the potential of indole-hydrazone compounds in developing new antimicrobial agents (Seferoğlu et al., 2013).

Photolytic Behavior

The photolytic behavior of 1H-indole-2,3-dione hydrazone derivatives was studied, revealing their potential as UV absorbers. This research suggests applications in pharmaceutical and cosmetic industries, where UV protection is crucial (Dimitrijević et al., 2016).

Biologically Potent Complexes

Research into indole-2,3-dione derivatives led to the synthesis of novel compounds with significant antimicrobial activity. These findings highlight the potential of these derivatives in creating eco-friendly fungicides and bactericides, offering a new avenue for pharmaceutical development (Singh & Nagpal, 2005).

Properties

IUPAC Name

3-[(3,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O/c21-13-10-14(22)12-15(11-13)23-24-19-17-8-4-5-9-18(17)25(20(19)26)16-6-2-1-3-7-16/h1-12,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYELTGJXQQLHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172177
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303984-75-0
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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